Cas no 2138574-52-2 (2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid)
2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{[5-fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid
- EN300-1153398
- 2138574-52-2
- 2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid
-
- Inchi: 1S/C13H13FN2O3S/c1-19-6-5-10-15-9-4-2-3-8(14)12(9)13(16-10)20-7-11(17)18/h2-4H,5-7H2,1H3,(H,17,18)
- InChI Key: WGVNPBMCYOAETM-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1=C2C(=CC=CC2=NC(CCOC)=N1)F
Computed Properties
- Exact Mass: 296.06309162g/mol
- Monoisotopic Mass: 296.06309162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 97.6Ų
2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1153398-1.0g |
2-{[5-fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid |
2138574-52-2 | 1g |
$0.0 | 2023-06-09 |
2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid
Comprehensive Overview of 2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid (CAS No. 2138574-52-2)
2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid (CAS No. 2138574-52-2) is a specialized quinazoline derivative with significant potential in pharmaceutical and biochemical research. This compound features a unique molecular structure, combining a fluoro-substituted quinazoline core with a methoxyethyl side chain and a sulfanylacetic acid moiety. Its structural complexity makes it a valuable candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.
The 5-fluoro substitution on the quinazoline ring enhances the compound's bioavailability and metabolic stability, which are critical factors in modern drug design. Researchers are increasingly interested in fluoroquinazoline derivatives due to their ability to improve pharmacokinetic properties. The 2-methoxyethyl group further contributes to the compound's solubility and binding affinity, making it a versatile intermediate for synthesizing more complex molecules.
In recent years, 2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid has gained attention in the context of cancer research and inflammatory disease studies. Its mechanism of action is believed to involve the inhibition of key enzymes such as tyrosine kinases and phosphodiesterases, which are often overexpressed in pathological conditions. This aligns with the growing demand for targeted therapies that minimize side effects while maximizing efficacy.
The compound's sulfanylacetic acid moiety provides additional functional versatility, enabling conjugation with other pharmacophores or biomolecules. This feature is particularly relevant in the development of prodrugs and bioconjugates, which are trending topics in pharmaceutical innovation. As the industry shifts toward personalized medicine, compounds like 2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid are poised to play a pivotal role.
From a synthetic chemistry perspective, the preparation of 2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid involves multi-step organic reactions, including nucleophilic substitution and ester hydrolysis. These processes are optimized to achieve high yields and purity, ensuring the compound's suitability for advanced applications. The growing interest in green chemistry has also spurred innovations in its synthesis, such as the use of catalytic methods and solvent-free conditions.
Market trends indicate a rising demand for specialty chemicals like 2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid, driven by advancements in drug discovery and biotechnology. Pharmaceutical companies and research institutions are actively seeking high-purity intermediates to accelerate their R&D pipelines. Additionally, the compound's potential applications in diagnostic imaging and theragnostic platforms further expand its commercial viability.
In conclusion, 2-{[5-Fluoro-2-(2-methoxyethyl)quinazolin-4-yl]sulfanyl}acetic acid (CAS No. 2138574-52-2) represents a promising chemical entity with broad applicability in life sciences. Its unique structural features, combined with its pharmacological potential, make it a subject of ongoing research and development. As the scientific community continues to explore its capabilities, this compound is expected to contribute significantly to the next generation of therapeutic and diagnostic solutions.
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